2-Amino-2-(thiophen-3-yl)ethan-1-ol
Description
2-Amino-2-(thiophen-3-yl)ethan-1-ol is a chiral amino alcohol featuring a thiophene ring substituted at the 3-position. The thiophene ring contributes π-electron richness, while the amino and hydroxyl groups enable hydrogen bonding and chiral recognition. Though direct synthetic details for this compound are absent in the provided evidence, its structural analogs (e.g., 2-(thiophen-3-yl)ethan-1-ol) are synthesized via reactions involving thiophene derivatives in THF or CH₃CN under nitrogen atmospheres .
Properties
IUPAC Name |
2-amino-2-thiophen-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPSCUVKCZTFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties:
- Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit biofilm formation in uropathogenic Escherichia coli, indicating potential as novel antibacterial agents .
- Anticancer Properties: Research indicates promising cytotoxic effects against various cancer cell lines, suggesting its utility in oncology .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Significant inhibition |
| HeLa (Cervical Cancer) | 30 | Moderate inhibition |
Organic Synthesis
In organic chemistry, 2-Amino-2-(thiophen-3-yl)ethan-1-ol serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution Reactions: The amino group can participate in nucleophilic attacks on electrophiles.
- Formation of Heterocycles: It can be used to create diverse heterocyclic compounds through cyclization reactions.
The compound has been evaluated for its interaction with biological targets:
- Mechanism of Action: The amino and hydroxyl groups allow for hydrogen bonding with enzymes or receptors, influencing their activity .
| Biological Target | Interaction Type |
|---|---|
| Enzymes | Hydrogen bonding |
| Receptors | Ligand-receptor binding |
Case Studies and Research Findings
Several studies illustrate the applications and efficacy of this compound:
- Cytotoxicity Evaluation:
- Antimicrobial Efficacy:
- Cholinesterase Inhibition:
Mechanism of Action
The mechanism by which 2-Amino-2-(thiophen-3-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely, but often include interactions with cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Structural Analogs
Substituent Variations on the Aromatic Ring
- 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol (CAS 1245697-83-9): Replaces the thiophene ring with a halogenated phenyl group (3-chloro-2-fluoro substitution).
- 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol (CAS 1249231-07-9): Features a methyl group at the 3-position of the thiophene-2-yl ring. The methyl group enhances lipophilicity and may influence metabolic stability .
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Extends the carbon chain between the amino and hydroxyl groups, introducing conformational flexibility. The thiophene-2-yl substitution alters electronic interactions compared to the 3-position isomer .
Data Table: Structural and Molecular Comparisons
Physicochemical Properties
- Lipophilicity : Thiophene-containing analogs (e.g., 3-methylthiophen-2-yl derivative) exhibit higher logP values compared to phenyl-substituted counterparts due to sulfur’s polarizability and methyl group contributions .
- Solubility: The hydroxyl and amino groups enhance aqueous solubility, but aromatic substituents like halogens or methyl groups may reduce it .
- For example, (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS 1323966-31-9) is a single-enantiomer drug intermediate .
Biological Activity
2-Amino-2-(thiophen-3-yl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiophene moiety enhances its ability to modulate cellular signaling pathways, influencing metabolic processes and enzyme activities.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission. Studies have shown that derivatives of thiophene compounds exhibit significant inhibitory potency against these enzymes, suggesting potential use in treating neurodegenerative disorders like Alzheimer's disease .
- Antioxidant Activity : It has been observed that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial activity against a range of pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these activities are critical for evaluating its efficacy compared to standard anticancer drugs .
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
-
Cholinesterase Inhibition : A study assessed the IC50 values for several thiophene derivatives, revealing that some exhibited IC50 values lower than standard drugs like galantamine, indicating strong potential as cholinesterase inhibitors .
Compound IC50 (µM) Target Compound II 4.6 BChE Galantamine 7.9 BChE Compound III 5.3 BChE - Antioxidant Activity : The DPPH radical scavenging assay was utilized to evaluate antioxidant potential, with some derivatives showing significant activity at low concentrations.
- Antibacterial Activity : Compounds derived from this compound were tested against uropathogenic Escherichia coli, demonstrating effective inhibition of biofilm formation without affecting bacterial growth .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group acts as a nucleophile, participating in substitution reactions with electrophiles.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Alkylation | Alkyl halides, room temperature | Secondary/tertiary amines | Achieved via transition-metal-free methods with yields up to 85%. |
| Acylation | Acid chlorides, base catalysis | Amides | Acylation occurs selectively at the amino group without affecting the hydroxyl. |
Mechanistic Insight : The lone pair on the amino nitrogen attacks electrophilic centers (e.g., carbonyl carbons in acid chlorides or alkyl halides), forming new C–N bonds. Steric hindrance from the thiophene ring influences regioselectivity.
Oxidation Reactions
The amino and hydroxyl groups undergo oxidation under controlled conditions.
| Reagent | Conditions | Product | Oxidation State Change |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution, 60°C | 2-Imino-2-(thiophen-3-yl)acetic acid | Amino group oxidizes to imine; hydroxyl to ketone. |
| CrO₃ | Anhydrous dichloromethane | Nitrile derivatives | Over-oxidation of the amino group to nitrile observed. |
Notes : Oxidation of the hydroxyl group typically requires stronger reagents (e.g., CrO₃) compared to amino group oxidation.
Hydroxyalkylation Reactions
The compound engages in hydroxyalkylation with carbonyl compounds, leveraging its amino group.
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| α-Trifluoromethyl ketones | None (room temperature) | Trifluoromethyl-hydroxyalkylated derivatives | 72–89% |
Mechanism : The amino group initiates a Mannich-like reaction, forming a C–C bond between the thiophene-bearing carbon and the carbonyl substrate. Intramolecular hydrogen bonding (N–H∙∙∙O) stabilizes intermediates .
Cyclization Reactions
Intramolecular reactions form heterocyclic structures.
Example : Under POCl₃, the hydroxyl and amino groups cyclize to form a stable oxazoline ring, confirmed by NMR and X-ray crystallography.
Coordination Chemistry
The amino and hydroxyl groups act as ligands for metal ions.
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu(II) | Octahedral complexes | Catalysts for oxidation reactions. |
| Pd(II) | Square-planar complexes | Cross-coupling reaction intermediates. |
Structural Data : Cu(II) complexes exhibit a distorted octahedral geometry with binding via N and O donors, as shown by UV-Vis and ESR spectroscopy.
Bioconjugation Reactions
The compound reacts with biomolecules for pharmaceutical applications.
| Target | Reaction | Outcome |
|---|---|---|
| Peptides | Carbodiimide-mediated coupling | Stable amide bonds with lysine residues. |
| Carbohydrates | Reductive amination | Glycoconjugates with enhanced solubility. |
Case Study : Conjugation with monoclonal antibodies improved tumor-targeting efficiency in preclinical models.
Stability and Reactivity Trends
-
pH Sensitivity : The compound is stable in neutral conditions but undergoes decomposition in strongly acidic (pH < 2) or basic (pH > 10) environments.
-
Thermal Stability : Decomposes above 200°C, forming thiophene fragmentation products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
